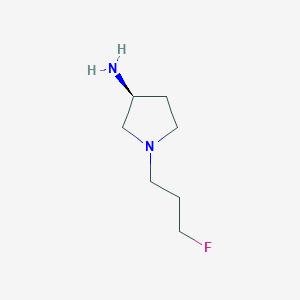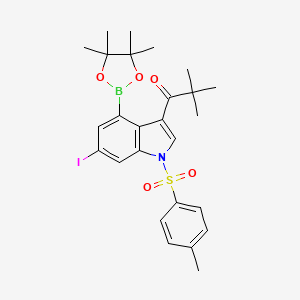
(10Z,12Z)-Hexadeca-10,12-dien-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(10Z,12Z)-Hexadeca-10,12-dien-1-OL is an organic compound characterized by the presence of two conjugated double bonds and a hydroxyl group. This compound is a type of unsaturated alcohol, which is often found in various natural products and synthetic materials. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in both research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (10Z,12Z)-Hexadeca-10,12-dien-1-OL typically involves the use of commercially available starting materials and a series of chemical reactions. One common method involves the coupling of (Z)-1-bromohept-1-ene with a protected undec-10-yne-1-ol. This is followed by stereoselective hydrogenation of the triple bond in the enyne system, and subsequent deprotection to yield the desired product . Another approach involves the use of Sonogashira-Hagihara coupling and Brown’s hydroboration-protonolysis reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as the use of palladium-catalyzed coupling reactions and hydroboration-protonolysis. These methods allow for the efficient production of the compound in multi-gram quantities, which is essential for its use in various applications .
Análisis De Reacciones Químicas
Types of Reactions
(10Z,12Z)-Hexadeca-10,12-dien-1-OL undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC) for oxidation reactions.
Reducing agents: Hydrogen gas with a palladium catalyst for reduction reactions.
Substitution reagents: Halogenating agents like thionyl chloride for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Hexadeca-10,12-dienal or hexadeca-10,12-dienoic acid.
Reduction: Hexadecan-1-ol.
Substitution: Halogenated derivatives of hexadeca-10,12-dien-1-OL.
Aplicaciones Científicas De Investigación
(10Z,12Z)-Hexadeca-10,12-dien-1-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in biological processes and its potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (10Z,12Z)-Hexadeca-10,12-dien-1-OL involves its interaction with various molecular targets and pathways. For example, in biological systems, it may undergo beta-oxidation, where it is first dehydrogenated by long-chain acyl-CoA dehydrogenase, creating a double bond between the alpha and beta carbons . This process is crucial for its metabolism and subsequent biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (10Z,12Z)-Hexadeca-10,12-dien-1-OL include:
(10Z,12Z)-Octadeca-10,12-dien-1-OL: Another unsaturated alcohol with a similar structure but a longer carbon chain.
(10E,12Z)-Hexadeca-10,12-dien-1-OL: An isomer with a different configuration of the double bonds.
(10Z,12E)-Hexadeca-10,12-dien-1-OL: Another isomer with a different configuration of the double bonds.
Uniqueness
The uniqueness of this compound lies in its specific configuration of double bonds and the presence of a hydroxyl group. This configuration allows it to participate in unique chemical reactions and exhibit distinct biological activities compared to its isomers and other similar compounds.
Propiedades
Fórmula molecular |
C16H30O |
|---|---|
Peso molecular |
238.41 g/mol |
Nombre IUPAC |
(10Z,12Z)-hexadeca-10,12-dien-1-ol |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h4-7,17H,2-3,8-16H2,1H3/b5-4-,7-6- |
Clave InChI |
CIVIWCVVOFNUST-RZSVFLSASA-N |
SMILES isomérico |
CCC/C=C\C=C/CCCCCCCCCO |
SMILES canónico |
CCCC=CC=CCCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Cyclohexylmethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine](/img/structure/B12932833.png)
![2-[2-Oxo(2-oxo-2,3-dihydro-1H-indol-3-yl)acetamido]benzoic acid](/img/structure/B12932838.png)
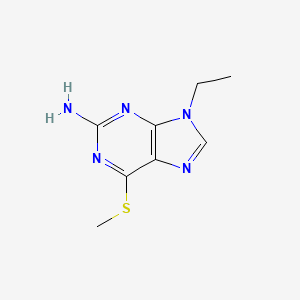

![2-[(Methoxymethoxy)methyl]inosine 5'-(dihydrogen phosphate)](/img/structure/B12932845.png)
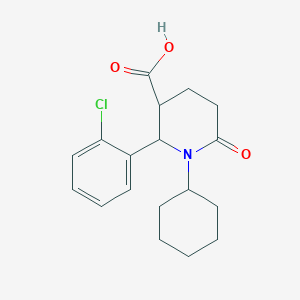
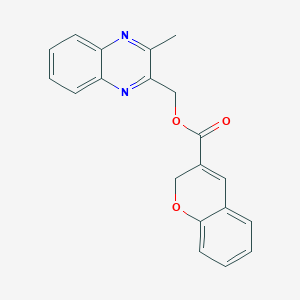
![N-(2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12932867.png)
![3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}-4-methylbenzamide](/img/structure/B12932874.png)

![tert-Butyl 1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B12932892.png)
